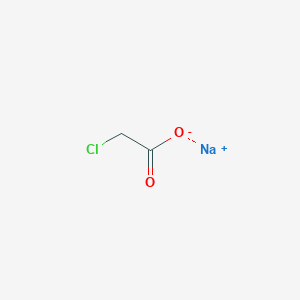
1-Bromo-2-ethyl-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives closely related to 1-Bromo-2-ethyl-4-fluorobenzene, such as 1,2-bis(bromomethyl)-4-fluorobenzene, has been achieved through processes involving diazotization and bromination. These methods highlight the importance of selecting suitable synthetic conditions and understanding the factors that influence the reaction, such as raw material rate, reaction time, and temperature (Guo Zhi-an, 2009).
Molecular Structure Analysis
Spectroscopic techniques, including FT-IR and FT-Raman, along with DFT calculations, have been used to study molecules similar to 1-Bromo-2-ethyl-4-fluorobenzene, providing insights into their molecular geometry, vibrational frequencies, and electronic properties. Such studies aid in understanding the influence of halogen atoms on the benzene ring's geometry and its vibrational modes (D. Mahadevan, S. Periandy., M. Karabacak, S. Ramalingam, 2011).
Chemical Reactions and Properties
Research into the chemical reactions of halogenated benzene compounds, including those structurally related to 1-Bromo-2-ethyl-4-fluorobenzene, has revealed complex reaction mechanisms. For instance, electrochemical fluorination studies have shown that such compounds can undergo various side reactions, leading to the formation of different halogenated and fluorinated products (Hirohide Horio et al., 1996). Additionally, palladium-catalyzed carbonylative reactions have demonstrated the versatility of 1-bromo-2-fluorobenzenes in forming heterocyclic compounds (Jianbin Chen et al., 2014).
Physical Properties Analysis
The physical properties of fluorobenzenes have been extensively investigated, revealing the importance of C-H⋯F interactions in determining their solid-state organization. Studies on crystalline fluorobenzenes show that these weak interactions play a significant role in the molecular arrangement within the crystal lattice, underscoring the impact of fluorine substitution on molecular properties and solid-state behavior (V. R. Thalladi et al., 1998).
Chemical Properties Analysis
The chemical properties of 1-Bromo-2-ethyl-4-fluorobenzene and related compounds are characterized by their reactivity in various chemical reactions. For example, the study on palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with different nucleophiles has showcased their reactivity, leading to the formation of several heterocyclic compounds, indicating a productive combination of carbonylation and nucleophilic substitution processes (Jianbin Chen et al., 2014).
Applications De Recherche Scientifique
Radiolabeling and Arylation
One significant application of 1-bromo-2-ethyl-4-fluorobenzene is in the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, which is crucial for 18F-arylation reactions. These reactions are vital in creating radiolabeled compounds for positron emission tomography (PET) imaging. A study by Ermert et al. (2004) investigated various pathways for preparing 1-bromo-4-[18F]fluorobenzene via nucleophilic aromatic substitution, highlighting the compound's role in the development of diagnostic agents (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
Carbonylative Coupling Reactions
Chen et al. (2014) conducted a systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes, utilizing various nucleophiles. This research demonstrated the compound's utility in synthesizing six-membered heterocycles, showcasing its versatility in creating pharmacologically relevant structures (Chen, Natte, Neumann, & Wu, 2014).
Photodissociation Studies
Gu et al. (2001) explored the ultraviolet photodissociation of 1-bromo-4-fluorobenzene, contributing to a deeper understanding of the photophysical properties of halogenated aromatics. Their work helps inform the design of materials with specific optical properties (Gu, Wang, Huang, Han, He, & Lou, 2001).
Organic Syntheses and Grignard Reagents
1-Bromo-2-ethyl-4-fluorobenzene serves as a precursor in the formation of Grignard reagents, a cornerstone in organic synthesis. Hein et al. (2015) described a discovery-based experiment involving this compound for undergraduate chemistry courses, highlighting its educational value in teaching organometallic chemistry principles (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).
Safety And Hazards
While specific safety data for 1-Bromo-2-ethyl-4-fluorobenzene is not available, similar compounds like 1-Bromo-4-fluorobenzene are known to be flammable liquids and can cause skin irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use personal protective equipment .
Propriétés
IUPAC Name |
1-bromo-2-ethyl-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFDAIJZICZYEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-ethyl-4-fluorobenzene | |
CAS RN |
1781676-21-8 |
Source


|
| Record name | 1-bromo-2-ethyl-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)




